molecular formula C9H5BrClN B2754349 8-Bromo-7-chloroisoquinoline CAS No. 2092424-29-6

8-Bromo-7-chloroisoquinoline

Cat. No.: B2754349
CAS No.: 2092424-29-6
M. Wt: 242.5
InChI Key: UDZWYGYMAXQFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, yielding high amounts of 4-bromo-isoquinoline . The reaction conditions often require heating to facilitate the substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing similar reaction conditions as those in laboratory synthesis but scaled up for mass production. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-7-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

8-Bromo-7-chloroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 7-Bromo-1-chloroisoquinoline
  • 8-Bromo-7-hydroxyquinoline
  • 4-Bromo-isoquinoline

Comparison: 8-Bromo-7-chloroisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

8-bromo-7-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZWYGYMAXQFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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